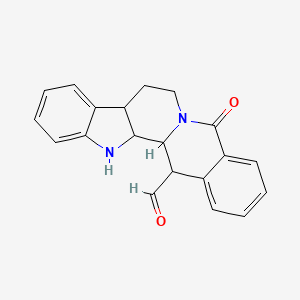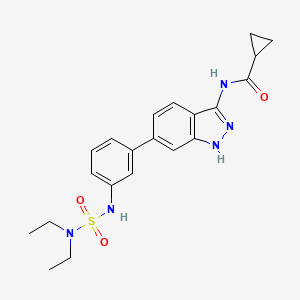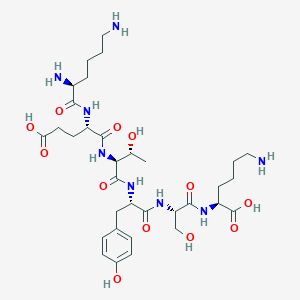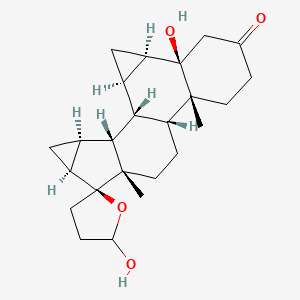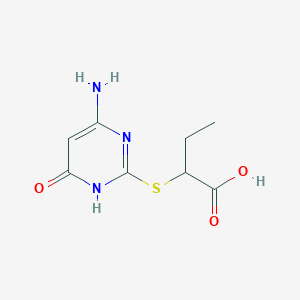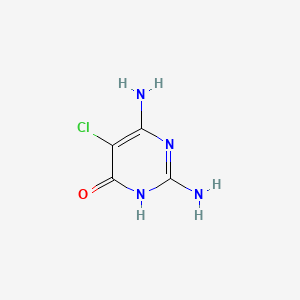![molecular formula C9H10N4O2 B1450796 6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one CAS No. 882399-27-1](/img/structure/B1450796.png)
6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one
Overview
Description
6-Amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one, also known as 6-Amino-1-(2-furylmethyl)-2,4(1H,3H)-pyrimidinedione, is a chemical compound with the molecular formula C9H9N3O3 . It has an average mass of 207.186 Da and a monoisotopic mass of 207.064392 Da .
Molecular Structure Analysis
The molecular structure of 6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a furan ring via a methyl group . The furan ring is a five-membered ring with one oxygen atom. There are also two amino groups attached to the pyrimidine ring .Scientific Research Applications
Antimicrobial Agent Development
The compound has potential applications in the development of new antimicrobial agents. Its structure can be modified to create derivatives that target bacterial resistance mechanisms, such as the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), which is a novel approach in combating bacterial infections .
Pharmaceutical Chemistry
In pharmaceutical chemistry, this compound could serve as a precursor for synthesizing various heterocyclic hybrids. These hybrids may possess enhanced pharmacological properties, such as increased potency or reduced toxicity, making them valuable for drug development .
Molecular Docking Studies
The compound’s structure allows it to be used in molecular docking studies to predict the interaction between drugs and biological targets. This is crucial for understanding drug efficacy and safety before clinical trials .
Biochemical Research
Biochemists can utilize this compound in research to study enzyme inhibition, receptor binding, and other biochemical pathways. Its ability to interact with different enzymes and receptors makes it a versatile tool for exploring biological systems .
Analytical Chemistry
In analytical chemistry, the compound can be used as a standard or reference material for calibrating instruments or validating analytical methods, ensuring accuracy and reliability in chemical analysis .
Genomics and Proteomics
Researchers in genomics and proteomics can explore the compound’s role in gene expression and protein function. It may help in identifying new gene targets or understanding the molecular basis of diseases .
Controlled Environment and Cleanroom Solutions
The compound’s stability and reactivity make it suitable for use in controlled environments, such as cleanrooms, where it can be used to test air quality or surface contamination .
Advanced Battery Science
In the field of advanced battery science, this compound could be investigated for its electrochemical properties. It might contribute to the development of new materials for high-performance batteries .
properties
IUPAC Name |
4-amino-2-(furan-2-ylmethylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-7-4-8(14)13-9(12-7)11-5-6-2-1-3-15-6/h1-4H,5H2,(H4,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMNQANWDLFQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



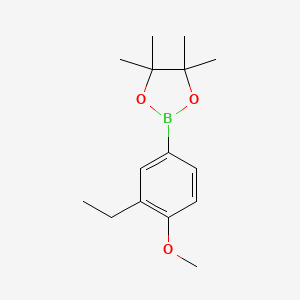
![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine](/img/structure/B1450715.png)
